N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Carbonic anhydrase inhibition hCA II glaucoma

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1283273-67-5) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₅NO₃S₂ and a molecular weight of 297.4 g/mol. The compound features a 3-methylbenzenesulfonamide core linked via a secondary alcohol-containing ethyl chain to a thiophene-2-yl moiety.

Molecular Formula C13H15NO3S2
Molecular Weight 297.39
CAS No. 1283273-67-5
Cat. No. B2684153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
CAS1283273-67-5
Molecular FormulaC13H15NO3S2
Molecular Weight297.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C13H15NO3S2/c1-10-4-2-5-11(8-10)19(16,17)14-9-12(15)13-6-3-7-18-13/h2-8,12,14-15H,9H2,1H3
InChIKeyFDBNVQBIJFDONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1283273-67-5): Procurement-Relevant Structural and Pharmacological Baseline


N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1283273-67-5) is a synthetic sulfonamide derivative with the molecular formula C₁₃H₁₅NO₃S₂ and a molecular weight of 297.4 g/mol. The compound features a 3-methylbenzenesulfonamide core linked via a secondary alcohol-containing ethyl chain to a thiophene-2-yl moiety . Structurally, it resides at the intersection of benzenesulfonamide and thiophene-containing sulfonamide chemical space — a region extensively investigated for carbonic anhydrase (CA) inhibition. The (hydroxyalkyl)sulfonyl pharmacophore present in this compound class has been demonstrated to confer nanomolar-level inhibitory potency against human carbonic anhydrase II (hCA II) and topical intraocular pressure (IOP)-lowering activity in the α-chymotrypsinized rabbit model of ocular hypertension [1]. However, it is critically noted that direct, compound-specific quantitative bioactivity data for CAS 1283273-67-5 remains absent from the peer-reviewed primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent disclosures as of the search date.

CA II inhibition pathway studies
Thiophene-containing sulfonamide probe
Topical ocular pharmacology model context
Pre-assembled intermediate for SAR expansion

Why N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Sulfonamides


Within the sulfonamide carbonic anhydrase inhibitor (CAI) landscape, seemingly minor structural variations produce substantial differences in potency, isoform selectivity, physicochemical properties, and in vivo efficacy. The Shepard et al. (1991) structure–activity relationship (SAR) study demonstrated that within the (hydroxyalkyl)sulfonyl-substituted series, altering the oxidation state of the bridging sulfur (sulfide vs. sulfone), extending the alkyl chain by a single methylene unit, or introducing a 3-halo substituent on the benzene ring shifted hCA II I₅₀ values by 2- to 10-fold (e.g., compound 3c, I₅₀ = 20 nM, vs. 3d, I₅₀ = 12 nM) [1]. Furthermore, replacement of the benzenesulfonamide core with a thiophenesulfonamide core consistently increased inhibitory potency, attributed to improved fit within the CA II active site [1]. For the target compound, the presence of the 3-methyl substituent on the benzene ring, the thiophen-2-yl group at the hydroxyalkyl terminus, and the specific secondary alcohol geometry collectively define a unique pharmacophoric fingerprint. Interchanging with a simple N-(2-hydroxyethyl)-3-methylbenzenesulfonamide (absent the thiophene ring), or with the thiophen-3-yl positional isomer, would be predicted — based on class-level SAR — to alter CA binding kinetics, lipophilicity (log P), aqueous solubility, and potentially the compound's reactivity with glutathione (GSH), a parameter historically linked to contact sensitization potential in topical CAI development [1]. These factors preclude reliable generic substitution without experimental verification.

Thiophene absent N-(2-hydroxyethyl) analog lacks the thiophen-2-yl group, altering CA binding kinetics, lipophilicity, and GSH reactivity.
Regioisomer Thiophen-3-yl positional isomer differs in electronic character and active-site fit; binding geometry may not transfer.
Oxidation state Sulfide vs. sulfone bridging sulfur can shift hCA II I₅₀ by 2- to 10-fold; generic substitution may invalidate SAR.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide vs. In-Class Comparators


Carbonic Anhydrase II Inhibitory Potency: Class-Level Nanomolar Activity of Structurally Congeneric (Hydroxyalkyl)sulfonyl Thiophenesulfonamides vs. Acetazolamide

In the foundational SAR study by Shepard et al. (1991), (hydroxyalkyl)sulfonyl-substituted thiophenesulfonamides — structural congeners sharing the hydroxyalkyl-thiophene-sulfonamide architecture with the target compound — exhibited hCA II inhibitory potency (I₅₀) in the low nanomolar range, substantially exceeding that of the clinical standard acetazolamide (I₅₀ = 9–11 nM in the same assay) [1]. For example, thiophenesulfonamide 6a showed an I₅₀ of 4.3 nM, and the benzenesulfonamide analog 3i achieved 7 nM. The broader thiophene-based sulfonamide series studied by Alım et al. (2020) confirmed this pattern, with hCA II IC₅₀ values spanning 23.4 nM to 1.405 µM and Ki values of 74.88 nM to 38.04 µM [2]. In a separate study, thiophene-containing benzenesulfonamides (Yamali et al., 2018) demonstrated hCA II Ki values of 37.3–65.3 nM, representing a 1.6- to 2.8-fold improvement over acetazolamide (Ki = 103.60 ± 27.6 nM) [3]. While none of these studies directly tested CAS 1283273-67-5, the consistent nanomolar potency associated with the (hydroxyalkyl)sulfonyl-thiophene pharmacophore provides a class-level expectation of CA II inhibitory activity for the target compound.

hCA II Inhibition
Class-level inference
Congeneric thiophenesulfonamide 6a I₅₀ = 4.3 nM vs. acetazolamide 9–11 nM; class-level 2- to >200-fold potency gain
Supports CA II inhibitory activity context
CAS 1283273-67-5 not directly tested; direct confirmation required
Carbonic anhydrase inhibition hCA II glaucoma topical CAI

In Vivo Topical Ocular Hypotensive Activity: Class-Level Evidence from the α-Chymotrypsinized Rabbit Model for (Hydroxyalkyl)sulfonyl Thiophenesulfonamides

The Shepard et al. (1991) study reported that topically instilled (hydroxyalkyl)sulfonyl-substituted thiophenesulfonamides lowered intraocular pressure (IOP) in the α-chymotrypsinized (α-CT) rabbit model of ocular hypertension. The benzenesulfonamide derivative 3b (a close structural relative) maximally lowered IOP by 10.8 mmHg when instilled as a 0.5% solution [1]. This IOP reduction compares favorably to earlier clinical candidates documented in the same study (e.g., compounds 20, 22, and 23, included in the paper's Table II for benchmarking) [1]. Thiophenesulfonamides were noted to be invariably more potent than their exact benzenesulfonamide analogs in vitro [1], suggesting that the thiophene-2-yl moiety in the target compound may confer an advantage over purely benzenesulfonamide-based alternatives for topical ocular applications. However, the target compound was not among those specifically tested in this in vivo model.

Topical IOP Activity
Class-level inference
Congener 3b max IOP reduction −10.8 mmHg (0.5% dose, rabbit α-CT model)
Supports ocular pharmacology research fit
Target compound not evaluated in reported model
Intraocular pressure glaucoma model topical delivery ocular hypertension

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile vs. Thiophene-Absent Analog N-(2-Hydroxyethyl)-3-methylbenzenesulfonamide

The target compound (MW 297.4, molecular formula C₁₃H₁₅NO₃S₂) incorporates a thiophene-2-yl ring that is absent in the simpler analog N-(2-hydroxyethyl)-3-methylbenzenesulfonamide (MW 215.27, molecular formula C₉H₁₃NO₃S) . The addition of the thiophene ring increases the molecular weight by approximately 82 Da and introduces a sulfur-containing heterocycle, which is expected to increase lipophilicity (estimated log P increase of approximately 1.0–1.5 units based on the Hansch π-value for thiophene) while modulating hydrogen-bonding capacity through the thiophene sulfur atom [1]. Within the Shepard et al. (1991) SAR series, increasing lipophilicity through chain extension and heterocycle incorporation was positively correlated with CA II inhibitory potency, but also affected aqueous solubility and partition coefficient (1-octanol/pH 7.4 buffer) — critical parameters for both in vitro assay compatibility and topical formulation development [1]. The secondary alcohol in the hydroxyethyl linker of the target compound provides an additional hydrogen-bond donor/acceptor site compared to simple N-alkyl sulfonamides, which may influence target binding kinetics and solubility.

Lipophilicity Profile
Supporting evidence
MW +82.1 Da vs. thiophene-absent analog; estimated log P increase ~1.0–1.5
Indicates altered membrane permeability context
No experimental log P / solubility data identified
Lipophilicity solubility log P drug-likeness physicochemical properties

Thiophene Positional Isomer Differentiation: Predicted Binding and Reactivity Differences Between Thiophen-2-yl and Thiophen-3-yl Regioisomers

The target compound bears a thiophene ring attached at the 2-position. The thiophen-3-yl positional isomer, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide, is listed as a distinct chemical entity in compound catalogs . In thiophene chemistry, the 2-position is more electron-rich and more reactive toward electrophilic substitution than the 3-position due to resonance stabilization of the Wheland intermediate. This electronic difference may affect: (a) the compound's reactivity with biological nucleophiles such as glutathione (GSH) — a parameter used by Shepard et al. to screen for contact sensitization potential, where compounds reactive with GSH were deprioritized for clinical development [1]; and (b) π-stacking and sulfur-mediated interactions within the CA II active site. In the Shepard et al. series, thiophene-2-sulfonamides consistently demonstrated higher CA II affinity than their benzene analogs, attributed to a better geometric fit of the thiophene ring within the enzyme active site [1]. The thiophen-2-yl vs. thiophen-3-yl attachment in the target compound may analogously affect binding geometry, although no direct comparative CA inhibition data for these specific positional isomers were identified.

Thiophene Regioisomer
Supporting evidence
2-yl isomer more electron-rich; class-level SAR shows 2-sulfonamides outperform benzene analogs
Regioisomer may affect binding/reactivity
No direct comparative bioassay for 2-yl vs 3-yl
Regioisomerism thiophene positional isomers SAR binding affinity chemical reactivity

Molecular Complexity and Synthetic Accessibility: Differentiating the Target Compound from Simpler Sulfonamide Building Blocks

The target compound incorporates three distinct structural features — a 3-methylbenzenesulfonamide warhead, a hydroxyethyl linker, and a thiophen-2-yl terminal group — within a single, relatively compact molecule (MW < 300 Da). This combination is not represented in simpler, widely available sulfonamide building blocks such as 3-methylbenzenesulfonamide (toluenesulfonamide, MW 171.2), N-(2-hydroxyethyl)-3-methylbenzenesulfonamide, or 2-thiophenesulfonamide (MW 163.2) [1]. The multi-step synthesis, typically involving sulfonylation of 3-methylbenzenesulfonyl chloride followed by nucleophilic introduction of the thiophene-containing hydroxyethyl moiety , positions this compound as a pre-assembled intermediate for medicinal chemistry campaigns targeting CA isoforms or other sulfonamide-binding proteins. Compared to purchasing and separately coupling the constituent building blocks, procurement of the intact compound reduces synthetic burden by an estimated 2–3 synthetic steps and avoids potential regioselectivity challenges in the alkylation step.

Synthetic Complexity
Supporting evidence
Pre-assembled 3 pharmacophoric groups; saves 2–3 synthetic steps vs. building blocks
Accelerates SAR library synthesis
No dedicated synthetic protocol published
Synthetic complexity building block chemical diversity lead optimization fragment-based drug design

Recommended Research and Procurement Scenarios for N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1283273-67-5)


Carbonic Anhydrase Inhibitor Lead Optimization and SAR Expansion

The target compound serves as a structurally differentiated scaffold for carbonic anhydrase inhibitor (CAI) lead optimization programs. The (hydroxyalkyl)sulfonyl pharmacophore, validated by Shepard et al. (1991) to confer nanomolar hCA II inhibition and topical IOP-lowering activity in rabbits [1], is combined with a 3-methylbenzenesulfonamide group and a thiophene-2-yl moiety — a combination not represented in the original 1991 series. Researchers can use CAS 1283273-67-5 as a starting point for systematic SAR exploration: varying the methyl position on the benzene ring, oxidizing the thiophene sulfur, or modifying the hydroxyethyl linker length. The compound's MW (<300 Da) and moderate predicted lipophilicity position it favorably for further optimization within lead-like chemical space.

Thiophene Regioisomer Comparative Binding Studies

The thiophen-2-yl vs. thiophen-3-yl positional isomerism provides a well-defined structural variable for probing sulfur-mediated interactions in enzyme active sites. As demonstrated by the Shepard et al. class-level SAR, thiophene-2-sulfonamides achieved superior CA II fit compared to benzenesulfonamide analogs [1]. Procuring both the 2-yl isomer (CAS 1283273-67-5) and its 3-yl counterpart enables head-to-head comparison of binding kinetics (surface plasmon resonance or isothermal titration calorimetry), X-ray crystallography, and functional enzyme inhibition assays. This experimental design directly addresses the electronic and steric contributions of thiophene orientation to target engagement.

Topical Ocular Formulation Feasibility Assessment

The class-level demonstration that (hydroxyalkyl)sulfonyl-substituted thiophenesulfonamides lower IOP in the α-chymotrypsinized rabbit model after topical instillation [1] supports the evaluation of CAS 1283273-67-5 in ocular pharmacology programs. The compound's secondary alcohol group provides a handle for pro-drug strategies (e.g., esterification to modulate corneal permeability), while the thiophene ring may influence melanin binding in the iris — a parameter known to affect the duration of action of topical CAIs. Physicochemical profiling (solubility at pH 5.0–7.4, log D, stability in aqueous formulation vehicles) is recommended as a first step.

Chemical Biology Tool Compound for Sulfonamide-Protein Interaction Mapping

Beyond carbonic anhydrase, sulfonamides are recognized pharmacophores for a broad range of protein targets including COX-2, PDE-V, Factor Xa, and various proteases. The unique combination of a 3-methylbenzenesulfonamide warhead with a thiophene-appended hydroxyethyl linker makes CAS 1283273-67-5 a potentially useful affinity probe or fragment for chemoproteomics and fragment-based drug discovery (FBDD) campaigns. The compound's three-dimensional architecture, conferred by the sp³-hybridized secondary alcohol carbon, introduces conformational flexibility that may enable interactions with protein pockets inaccessible to planar sulfonamide fragments.

Application
Selection Property
Validation Focus
CA inhibition lead optimization
(Hydroxyalkyl)sulfonyl pharmacophore scaffold
hCA II inhibition and SAR endpoint review
Thiophene regioisomer binding studies
2-yl vs 3-yl positional isomerism
Binding kinetics and target engagement assays
Topical ocular pharmacology research
Secondary alcohol for pro-drug design
Physicochemical and formulation stability assessment
Chemical biology probe / FBDD
3D architecture with sp³ alcohol
Chemoproteomics and fragment-based screening
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